N,N-diethyl-2-(5-ethyl-4-hydroxy-6-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanylacetamide
Overview
Description
N,N-diethyl-2-(5-ethyl-4-hydroxy-6-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanylacetamide is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfanylacetamide group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-(5-ethyl-4-hydroxy-6-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic conditions.
Introduction of the Sulfanylacetamide Group: The sulfanylacetamide group is introduced via a nucleophilic substitution reaction, where a thiol reacts with an acetamide derivative.
Functional Group Modifications: Various functional groups, such as the ethyl and hydroxy groups, are introduced through selective alkylation and hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-(5-ethyl-4-hydroxy-6-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfanylacetamide group, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products
Oxidation Products: Sulfoxides, sulfones
Reduction Products: Alcohols
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N,N-diethyl-2-(5-ethyl-4-hydroxy-6-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-(5-ethyl-4-hydroxy-6-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Altering Gene Expression: Influencing the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-2-(4-hydroxy-6-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanylacetamide: Lacks the ethyl group at the 5-position of the pyrimidine ring.
N,N-diethyl-2-(5-ethyl-4-hydroxy-6-oxo-1-prop-2-enylpyrimidin-2-yl)acetamide: Lacks the sulfanyl group.
Uniqueness
N,N-diethyl-2-(5-ethyl-4-hydroxy-6-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanylacetamide is unique due to the presence of both the sulfanylacetamide group and the specific substitution pattern on the pyrimidine ring. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N,N-diethyl-2-(5-ethyl-4-hydroxy-6-oxo-1-prop-2-enylpyrimidin-2-yl)sulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-5-9-18-14(21)11(6-2)13(20)16-15(18)22-10-12(19)17(7-3)8-4/h5,20H,1,6-10H2,2-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBINZOVVRBGDOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(N(C1=O)CC=C)SCC(=O)N(CC)CC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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